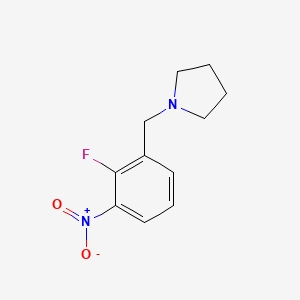

1-(2-Fluoro-3-nitrobenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FN2O2 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

1-[(2-fluoro-3-nitrophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H13FN2O2/c12-11-9(8-13-6-1-2-7-13)4-3-5-10(11)14(15)16/h3-5H,1-2,6-8H2 |

InChI Key |

BXYNRDQUWXDMEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=C(C(=CC=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of 1 2 Fluoro 3 Nitrobenzyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen Center

The nitrogen atom of the pyrrolidine ring is a key center of reactivity, capable of participating in both catalytic and nucleophilic reactions.

Catalytic Reactions Involving Pyrrolidine Dehydrogenation

The dehydrogenation of pyrrolidines to form the corresponding pyrroles is a synthetically valuable transformation, as pyrroles are important structural motifs in pharmaceuticals and materials science. nih.gov This transformation can be achieved using various catalytic systems. One notable method involves the use of the commercially available Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), as a catalyst. nih.gov This approach is advantageous as it allows for the dehydrogenation of pyrrolidines that may not be tolerant to harsher oxidative conditions typically required for this conversion. nih.gov

The proposed mechanism for B(C6F5)3-catalyzed dehydrogenation involves a series of steps initiated by a hydride abstraction from the carbon alpha to the nitrogen by the borane. This is followed by deprotonation to form a dihydropyrrole intermediate. A subsequent hydride abstraction and deprotonation sequence leads to the aromatic pyrrole. nih.gov While this reaction has been demonstrated on a range of substituted pyrrolidines, its application to 1-(2-fluoro-3-nitrobenzyl)pyrrolidine would depend on the compatibility of the nitro and fluoro substituents with the reaction conditions.

Table 1: Examples of Catalysts for Pyrrolidine Dehydrogenation

| Catalyst/Reagent | Conditions | Comments |

| B(C6F5)3 | Typically with a hydride acceptor | Catalytic, operates under relatively mild conditions. nih.gov |

| MnO2 | Stoichiometric | Often requires electron-withdrawing groups on the pyrrolidine. |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Stoichiometric | Used for pyrrolidines with activating groups. |

| Cu/TEMPO/O2 | Catalytic | Effective for specific substituted pyrrolidines. |

| Iridium Pincer Catalyst | Catalytic | Used for dehydrogenation of perhydroindoles and perhydrocarbazoles. |

This table presents general catalysts for pyrrolidine dehydrogenation and not specific results for this compound.

Nucleophilic Reactivity of the Pyrrolidine Nitrogen

The lone pair of electrons on the pyrrolidine nitrogen atom imparts nucleophilic character to the molecule. This allows it to react with a variety of electrophiles. The nucleophilicity of the nitrogen can be influenced by the electronic nature of the N-substituent. In the case of this compound, the electron-withdrawing nature of the 2-fluoro-3-nitrobenzyl group is expected to slightly reduce the nucleophilicity of the pyrrolidine nitrogen compared to an N-alkylpyrrolidine. Despite this, the nitrogen remains a potent nucleophile capable of participating in various reactions, such as alkylations, acylations, and Michael additions.

Transformations of the 2-Fluoro-3-nitrobenzyl Moiety

The aromatic portion of the molecule offers several avenues for chemical transformation, primarily centered around the fluorine atom, the nitro group, and the benzylic position.

Reaction Pathways of Aromatic Fluorine

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. wikipedia.org In this compound, the nitro group is situated meta to the fluorine atom. While ortho and para positioning provides more effective stabilization of the negatively charged Meisenheimer intermediate through resonance, a meta-nitro group still exerts a strong inductive electron-withdrawing effect, thereby activating the ring towards nucleophilic attack, albeit to a lesser extent than an ortho or para nitro group.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (the Meisenheimer complex), followed by the elimination of the leaving group, in this case, the fluoride (B91410) ion. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom under appropriate reaction conditions.

Chemical Behavior of the Nitro Group on the Aromatic Ring

The nitro group is a versatile functional group that can undergo several important transformations.

Reduction to an Amino Group: One of the most common reactions of aromatic nitro compounds is their reduction to the corresponding anilines. wikipedia.org This transformation is of great industrial importance and can be achieved using a wide array of reducing agents. wikipedia.orgsci-hub.se Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals in acidic media (e.g., Fe/HCl) or with reagents like sodium hydrosulfite. wikipedia.orgchemeurope.com The choice of reducing agent is crucial to ensure chemoselectivity, especially in the presence of other reducible functional groups. For this compound, a mild and selective reducing agent would be necessary to avoid defluorination or reactions at the benzylic position.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity |

| H2, Pd/C | Varies | Can sometimes lead to dehalogenation. sci-hub.se |

| Fe, HCl/AcOH | Acidic | A classic and often effective method. chemeurope.com |

| SnCl2, HCl | Acidic | Another common laboratory method. |

| Na2S2O4 | Neutral/Basic | Can be a milder alternative. |

| HSiCl3, Tertiary Amine | Mild, metal-free | Tolerates many functional groups. organic-chemistry.org |

This table provides general examples and does not represent specific outcomes for this compound.

Nucleophilic Substitution of the Nitro Group: Under certain conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net This is particularly true when the nitro group is activated by other electron-withdrawing substituents. The synthesis of aromatic fluoro compounds from nitro compounds by reaction with a fluoride source has been reported.

Benzylic Position Reactivity and Rearrangements

The benzylic position in this compound is activated towards both radical and ionic reactions due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates. chemistrysteps.com

Substitution Reactions: The benzylic hydrogens can be substituted via radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic halide would be a versatile intermediate for further nucleophilic substitution reactions. chemistrysteps.com Additionally, under conditions that favor the formation of a benzylic carbocation, SN1-type reactions could occur, although the electron-withdrawing nature of the nitro and fluoro groups would destabilize such a cation. nih.gov Conversely, the benzylic position is also susceptible to SN2 reactions with suitable nucleophiles if a leaving group is present at this position.

Oxidation: Strong oxidizing agents can oxidize the benzylic methylene (B1212753) group. However, the specific products would depend on the reaction conditions and the oxidizing agent used.

Rearrangements: While less common, rearrangements involving the benzylic group could potentially be induced under specific, often harsh, reaction conditions. For instance, treatment of 2-nitrobenzyl alcohol with strong acid has been shown to lead to rearrangement products. rsc.org Similar complex transformations might be possible for this compound under strongly acidic or thermal conditions.

Theoretical Mechanistic Elucidations

The mechanistic pathways of chemical transformations involving this compound can be effectively elucidated through theoretical and computational chemistry. These studies provide deep insights into the molecular interactions, energy landscapes, and the electronic factors that govern the course of a reaction.

Computational Studies on Reaction Intermediates and Transition States

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions such as the nucleophilic aromatic substitution (SNAr) that are characteristic of compounds like this compound. These studies focus on identifying and characterizing the structures and energies of reactants, intermediates, transition states, and products along the reaction coordinate.

For SNAr reactions involving fluoronitrobenzene derivatives, two primary mechanistic pathways are generally considered: a stepwise mechanism and a concerted mechanism. The stepwise mechanism proceeds through a distinct intermediate known as a Meisenheimer complex. researchgate.netmdpi.com In this pathway, the nucleophile (in this context, an incoming reactant) attacks the carbon atom bearing the leaving group (the fluorine atom), forming a tetrahedral intermediate where the negative charge is delocalized by the electron-withdrawing nitro group. This is followed by the departure of the leaving group to restore the aromaticity of the ring. mdpi.com

Alternatively, the reaction can proceed via a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state. nih.gov DFT calculations can help distinguish between these pathways by locating the relevant stationary points on the potential energy surface and calculating their relative energies. For instance, if a stable Meisenheimer complex is found as a local minimum on the reaction pathway, it supports a stepwise mechanism. Conversely, if only a single transition state connecting reactants and products is identified, a concerted mechanism is more likely. nih.gov

Computational studies on analogous systems, such as the reaction of fluoronitrobenzenes with amines, have shown that the stability of the Meisenheimer complex and the height of the activation energy barriers are sensitive to the solvent environment. researchgate.net Polar solvents can stabilize the charged intermediates and transition states, thereby influencing the reaction rate.

The table below presents hypothetical DFT-calculated relative energies for the stationary points in a plausible SNAr reaction of a generic fluoronitrobenzene with an amine nucleophile, illustrating the energy profile of a stepwise mechanism.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial separated reactants | 0.0 |

| TS1 | Transition state for the formation of the Meisenheimer complex | +15.2 |

| Meisenheimer Complex | Intermediate adduct | -5.8 |

| TS2 | Transition state for the departure of the leaving group | +12.5 |

| Products | Final substituted product | -10.3 |

Influence of Substituents on Reaction Selectivity and Rate

The substituents on the aromatic ring of this compound, namely the fluorine and nitro groups, play a crucial role in determining the selectivity and rate of its chemical transformations. The nitro group (NO₂) is a strong electron-withdrawing group, which activates the benzene ring towards nucleophilic attack. It does so by stabilizing the negative charge that develops in the transition state and the Meisenheimer intermediate through resonance and inductive effects. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. researchgate.net

The position of the nitro group relative to the fluorine leaving group is also critical. In this compound, the nitro group is in the meta position relative to the fluorine atom. While ortho and para nitro groups provide the most significant stabilization through direct resonance delocalization of the negative charge, a meta nitro group still exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the carbon atom attached to the fluorine and stabilizes the anionic intermediate.

The fluorine atom itself, being highly electronegative, also contributes to the inductive withdrawal of electron density from the ring, further activating it for nucleophilic attack. While it is the leaving group in a typical SNAr reaction, its electronic properties influence the initial stages of the reaction.

Computational studies can quantify the influence of substituents by calculating the activation energy barriers for a series of related compounds with varying substituents. For example, a Hammett plot can be constructed by correlating the calculated reaction rates (or free energies of activation) with the Hammett substituent constants (σ). Such analyses often reveal linear free-energy relationships, providing a quantitative measure of the electronic effects of the substituents on the reaction. nih.gov

The following interactive table provides a hypothetical example of how different electron-withdrawing groups at the para position of a fluorobenzene (B45895) could influence the calculated activation energy for a nucleophilic substitution reaction, demonstrating the rate-enhancing effect of stronger electron-withdrawing substituents.

| Substituent (Para to F) | Hammett Constant (σp) | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| -H | 0.00 | 25.8 |

| -Cl | 0.23 | 22.1 |

| -CN | 0.66 | 18.5 |

| -NO₂ | 0.78 | 16.3 |

These theoretical investigations are invaluable for predicting the reactivity of compounds like this compound and for designing new synthetic routes and functional materials.

Advanced Spectroscopic and Structural Characterization of 1 2 Fluoro 3 Nitrobenzyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, would be the primary method for elucidating the molecular structure of 1-(2-Fluoro-3-nitrobenzyl)pyrrolidine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the aromatic ring. The benzylic protons (CH₂) would likely appear as a singlet, integrating to two protons. The protons on the pyrrolidine ring would present as multiplets. The aromatic region would display complex splitting patterns due to the coupling between the three adjacent aromatic protons and the additional coupling to the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and fluoro groups. oxinst.comlibretexts.org

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. Signals would be present for the carbons of the pyrrolidine ring, the benzylic carbon, and the six carbons of the aromatic ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its coupling pattern would provide information about the adjacent protons on the aromatic ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

Vibrational Spectroscopy (Infrared/Raman) for Functional Group Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the aromatic nitro (NO₂) group would be prominent, typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com Other expected bands would include C-H stretching for the aromatic and aliphatic portions, C-N stretching for the tertiary amine and the nitro group, and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the vibrations of the aromatic ring.

A detailed data table of vibrational frequencies cannot be compiled without experimentally recorded spectra.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 orgchemboulder.comorgchemboulder.com |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 orgchemboulder.comorgchemboulder.com |

| Aliphatic C-H (Pyrrolidine/Benzyl) | Stretch | 3000 - 2850 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C-N (Tertiary Amine) | Stretch | 1250 - 1020 |

| C-F (Aryl Fluoride) | Stretch | 1250 - 1100 |

This table represents generalized expected ranges and not experimental data for the specific compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M]⁺, which would confirm the elemental composition (C₁₁H₁₃FN₂O₂).

Fragmentation Pattern: Upon ionization (e.g., by electron impact), the molecule would fragment in a predictable manner. A common and prominent fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would be expected to yield a benzyl (B1604629) cation or a pyrrolidinyl-containing fragment. The most stable fragment, the tropylium (B1234903) ion (m/z 91), is a common feature in the mass spectra of compounds containing a benzyl group. However, the substituents on the aromatic ring (fluoro and nitro groups) would lead to a characteristic fragment at m/z 154 (C₇H₅FNO₂⁺). researchgate.net Other fragments would arise from the pyrrolidine ring itself.

A table of observed fragments and their relative abundances is not available.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. As the molecule is achiral, there is no absolute stereochemistry to determine. No published crystal structure for this compound could be found.

Time-Resolved Techniques for Intermediates Detection

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy or time-resolved IR spectroscopy, are advanced methods used to study the dynamics of chemical reactions and detect short-lived intermediates. For a compound like this compound, these techniques could potentially be used to study photochemical reactions, such as the photochemistry of the nitroaromatic group, or to investigate the mechanisms of specific reactions involving this compound. However, no studies employing time-resolved techniques on this compound have been reported in the scientific literature.

Computational Chemistry and Molecular Modeling for 1 2 Fluoro 3 Nitrobenzyl Pyrrolidine Research

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2-Fluoro-3-nitrobenzyl)pyrrolidine, offering a detailed picture of its electronic landscape and energetic stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. core.ac.ukmdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations are employed to determine various ground-state properties by approximating the electron density of the molecule. nih.gov

Key ground-state properties that can be calculated for this compound using DFT include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Electronic Energy: The total energy of the molecule in its electronic ground state.

Distribution of Electron Density: Visualization of how electrons are distributed throughout the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -845.1234 |

| HOMO Energy (eV) | -7.89 |

| LUMO Energy (eV) | -2.45 |

| HOMO-LUMO Gap (eV) | 5.44 |

| Dipole Moment (Debye) | 4.56 |

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict:

Vibrational Frequencies: Corresponding to Infrared (IR) and Raman spectra, these calculations help in assigning specific vibrational modes to the observed spectral bands.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can assist in the structural elucidation of the molecule and its conformers. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption spectra.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Pyrrolidine, adjacent to N) | 55.8 |

| C (Benzyl, attached to pyrrolidine) | 58.2 |

| C (Aromatic, attached to F) | 158.9 (d, JCF = 245 Hz) |

| C (Aromatic, attached to NO2) | 149.5 |

Conformational Analysis and Molecular Geometries

The pyrrolidine (B122466) ring is known for its conformational flexibility, existing in various puckered forms, often described as envelope or twist conformations. researchgate.netnih.gov For this compound, computational methods can be used to explore the potential energy surface and identify the most stable conformers. The presence of the bulky and polar 2-fluoro-3-nitrobenzyl group significantly influences the conformational preferences of the pyrrolidine ring. researchgate.net

Conformational analysis typically involves:

Systematic or stochastic searches to identify all possible low-energy conformers.

Geometry optimization of each conformer to find the local energy minima.

Calculation of relative energies to determine the population of each conformer at a given temperature.

The orientation of the benzyl (B1604629) group relative to the pyrrolidine ring is also a key conformational feature, governed by the rotation around the C-N and C-C single bonds.

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves mapping the reaction pathway from reactants to products, which includes locating the transition state structure. researchgate.net The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For instance, in a potential nucleophilic substitution reaction, computational methods could be used to:

Model the approach of the nucleophile to the electrophilic centers of the molecule.

Calculate the structure and energy of the transition state.

Determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Investigate the influence of solvents on the reaction pathway.

Intermolecular Interactions and Crystal Packing Analysis

Understanding the intermolecular interactions of this compound is essential for predicting its solid-state properties, such as crystal structure and melting point. Computational methods can be used to analyze and quantify the various non-covalent interactions that govern how the molecules pack in a crystal lattice.

Key intermolecular interactions for this compound would likely include:

Dipole-dipole interactions: Due to the polar C-F and C-N bonds, as well as the nitro group.

Hydrogen bonding: Although the molecule itself does not have strong hydrogen bond donors, the nitrogen and oxygen atoms can act as acceptors.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals forces: Non-specific attractive and repulsive forces between molecules.

Analysis of the Hirshfeld surface can provide a visual representation of these intermolecular contacts and their relative importance in the crystal packing.

Future Perspectives and Emerging Research Avenues

Design of Next-Generation Synthetic Routes for Fluorinated Nitrobenzyl Pyrrolidines

Traditional synthesis of 1-(2-Fluoro-3-nitrobenzyl)pyrrolidine would likely involve the N-alkylation of pyrrolidine (B122466) with 1-(bromomethyl)-2-fluoro-3-nitrobenzene. Future synthetic strategies will likely focus on increasing efficiency, atom economy, and functional group tolerance through late-stage functionalization.

One promising avenue is the direct C-H functionalization of a pre-formed N-benzylpyrrolidine. For instance, late-stage nitration and fluorination of N-benzylpyrrolidine would represent a significant step forward. Recent developments in manganese-catalyzed C-H fluorination could enable the direct introduction of a fluorine atom at the ortho-position of the benzyl (B1604629) group. nih.govresearchgate.netcofc.eduacs.org Similarly, advanced nitration protocols could selectively install the nitro group at the meta-position.

Another innovative approach involves the formal substitution of a nitro group with fluorine, which could provide a novel route to these compounds if a suitable precursor like 1-(2,3-dinitrobenzyl)pyrrolidine can be synthesized. This method involves a sequence of dearomatization, electrophilic fluorination, and rearomatization.

Expanding the Scope of Chemical Transformations and Derivatizations

The this compound scaffold contains two key functional groups ripe for further chemical modification: the nitro group and the electron-deficient aromatic ring.

The most significant transformation is the selective reduction of the nitro group to an amine, yielding 3-((pyrrolidin-1-yl)methyl)-2-fluoroaniline. This transformation is crucial as the resulting aniline (B41778) is a versatile intermediate for a wide array of subsequent reactions. Numerous methods exist for the chemoselective reduction of nitroarenes, even in the presence of other reducible functional groups. acs.orgorganic-chemistry.orgrsc.orgcommonorganicchemistry.com This aniline derivative can then be used to construct a variety of new structures:

Diazotization: The primary amine can be converted into a diazonium salt, which is a gateway to numerous other functionalities, including hydroxyl, cyano, and additional halide groups via Sandmeyer-type reactions.

Amide and Sulfonamide Formation: Acylation or sulfonylation of the amine would generate a library of amide and sulfonamide derivatives, significantly expanding the chemical space around the core structure.

Heterocycle Formation: The aniline can serve as a building block for the synthesis of fused heterocyclic systems, such as benzimidazoles or quinolines, by reacting it with appropriate dicarbonyl compounds or their equivalents.

Development of Advanced Catalytic Systems

Progress in catalysis is central to realizing the synthetic and derivatization strategies outlined above.

For Synthesis:

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for forming C-N bonds under mild conditions. nih.govnih.govacs.orgchemrxiv.orgresearchgate.net Future research could focus on developing photoredox-catalyzed methods for the direct coupling of pyrrolidine with a functionalized benzyl precursor, potentially avoiding the need for pre-activated benzyl halides.

For Derivatization:

Chemoselective Nitro Reduction: While classical methods like catalytic hydrogenation with Pd/C are effective, they can sometimes affect other functional groups. commonorganicchemistry.com Advanced catalytic systems using non-noble metals like nickel or cobalt are emerging as cost-effective and highly selective alternatives for reducing nitro groups in complex molecules. acs.orgrsc.org These catalysts often show high tolerance for other functionalities, which would be critical for preserving the fluoro-substituent and the pyrrolidine ring. acs.orgrsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives. rsc.orgmdpi.comrsc.orgengineering.org.cnresearchgate.net These models, often based on deep learning and transformer architectures, learn from vast databases of chemical reactions to suggest disconnections and precursor molecules that a human chemist might overlook. rsc.orgmdpi.com

Regioselectivity Prediction: For derivatization reactions, such as further electrophilic aromatic substitution on the benzyl ring, ML models can predict the most likely site of reaction with high accuracy. rsc.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net By analyzing quantum mechanical descriptors and patterns from large datasets, these tools can accurately forecast the regiochemical outcome, saving significant experimental time and resources. nih.govresearchgate.net

Reaction Optimization: AI algorithms can also be employed to optimize reaction conditions, predicting the ideal catalyst, solvent, temperature, and stoichiometry to maximize yield and minimize byproducts for both the synthesis and derivatization steps.

Exploration of Stereoselective Synthetic Pathways

While this compound itself is achiral, the introduction of substituents on the pyrrolidine ring would create stereocenters, opening the door to a wide range of chiral molecules. Future research will undoubtedly focus on the stereoselective synthesis of analogs.

From Chiral Precursors: A well-established strategy is to start from the "chiral pool," using readily available enantiopure starting materials like L-proline or D-proline. nih.govacs.orgrsc.orgrsc.orgmdpi.com These can be elaborated into chiral 2- or 5-substituted pyrrolidines before or after the attachment of the fluoro-nitrobenzyl group.

Asymmetric Catalysis: Modern asymmetric catalysis provides powerful methods for constructing chiral pyrrolidine rings from achiral precursors. nih.govnih.gov This includes:

Enantioselective Cycloadditions: (3+2) cycloaddition reactions can be rendered enantioselective using chiral catalysts to construct highly substituted pyrrolidine rings. nih.gov

Catalytic C-H Amination: Asymmetric rhodium-catalyzed C-H amination reactions can create the pyrrolidine ring de novo from simple hydrocarbon chains. acs.org

Stereodivergent Synthesis: Gold-catalyzed tandem reactions have been shown to produce different stereoisomers of 2,5-disubstituted pyrrolidines simply by changing the nitrogen-protecting group, offering a flexible entry into different diastereomers. rsc.org

By pursuing these emerging research avenues, chemists can unlock the full potential of the fluorinated nitrobenzyl pyrrolidine scaffold, leading to the development of novel synthetic methods and the discovery of new molecules with unique properties.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluoro-3-nitrobenzyl)pyrrolidine, and how can reaction yield and purity be maximized?

- Methodological Answer : A reported procedure involves nucleophilic substitution under heated conditions (150°C in DMF) with potassium carbonate as a base, followed by extraction and purification via column chromatography . Key parameters include:

- Reagent Ratios : Stoichiometric excess of pyrrolidine (1.05–1.1 equiv) to ensure complete substitution.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require thorough post-reaction washing to avoid residual impurities.

- Purification : Ethyl acetate extraction and MgSO₄ drying, followed by reduced-pressure solvent removal, yield ~93% crude product. TLC (silica gel, hexane/ethyl acetate 3:1) monitors reaction progress .

| Key Reaction Parameters | Conditions |

|---|---|

| Temperature | 150°C |

| Solvent | DMF |

| Base | K₂CO₃ |

| Reaction Time | 20 hours |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions via coupling constants (e.g., fluoro and nitro groups cause deshielding in aromatic protons). For example, δ ~7.6 ppm (d, J = 8.0 Hz) corresponds to ortho-fluorine protons .

- Elemental Analysis : Validates empirical formula (e.g., C₁₁H₁₂FN₂O₂ requires N ≈ 10.5%; deviations >0.3% indicate impurities) .

- HPLC-MS : Confirms molecular ion ([M+H]⁺ at m/z 253.1) and detects trace byproducts (e.g., unreacted benzyl precursors) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoro-3-nitro substituent influence electrophilic substitution reactions in pyrrolidine derivatives?

- Methodological Answer : The electron-withdrawing nitro group deactivates the benzene ring, directing electrophiles (e.g., nitration, halogenation) to meta positions relative to itself. The fluorine atom, being ortho/para-directing but weakly deactivating, competes, leading to regioselectivity challenges. Computational modeling (DFT) predicts dominant nitro-directed substitution. Experimental validation involves:

- Competitive Reactions : Comparing reactivity with analogs lacking fluorine or nitro groups .

- Isotopic Labeling : Using ¹⁸O-labeled nitro groups to track substituent stability under acidic/basic conditions .

Q. What catalytic strategies improve selectivity in functionalizing the pyrrolidine ring of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective alkylation at the pyrrolidine nitrogen. For example, tert-butyloxycarbonyl (Boc) protection followed by Pd-catalyzed cross-coupling achieves >90% ee .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 20 hours to 2 hours) while maintaining yields ≥85% .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to screen against kinases or GPCRs, leveraging the compound’s structural similarity to known inhibitors .

- Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., HeLa) and compare IC₅₀ values with control compounds (e.g., 1-benzylpyrrolidine derivatives) .

Q. What computational approaches resolve contradictions in experimental data for this compound’s conformational stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvated systems (water/DMSO) to assess rotational barriers of the benzyl-pyrrolidine bond. High barriers (>20 kcal/mol) suggest restricted rotation, explaining observed NMR splitting .

- Density Functional Theory (DFT) : Calculate Mulliken charges to predict reactive sites. For example, the nitro group’s partial charge (−0.45 e) correlates with susceptibility to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.